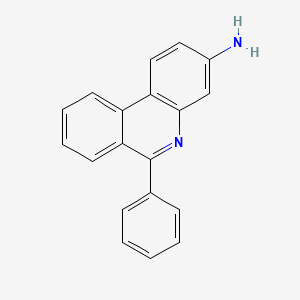

6-Phenylphenanthridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylphenanthridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c20-14-10-11-16-15-8-4-5-9-17(15)19(21-18(16)12-14)13-6-2-1-3-7-13/h1-12H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQLJKZPAIQXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)N)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735531 | |

| Record name | 6-Phenylphenanthridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62394-25-6 | |

| Record name | 6-Phenylphenanthridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Landscape of 6 Phenylphenanthridin 3 Amine

Historical Trajectory and Contemporary Significance of Phenanthridine (B189435) Derivatives in Chemical Research

The journey of phenanthridine chemistry began in 1889 with the discovery of the core structure by Pictet and Ankersmit through the pyrolysis of benzylideneaniline (B1666777). electronicsandbooks.com The parent compound, phenanthridine, was first synthesized in the early 20th century, marking a significant milestone in heterocyclic chemistry. numberanalytics.com This discovery opened pathways for synthesizing complex molecules with potential utility. numberanalytics.com

Systematic investigation into the therapeutic potential of phenanthridines started gaining momentum in 1931. electronicsandbooks.com A major breakthrough occurred in 1938 when the potent trypanocidal (parasite-killing) activity of certain phenanthridinium compounds was identified. electronicsandbooks.com This led to the development of compounds like ethidium (B1194527) bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide), which has been a cornerstone in molecular biology for decades as a fluorescent stain for DNA and RNA. beilstein-journals.orglookchem.com

After a period of diminished focus, interest in phenanthridine derivatives surged again at the turn of the 21st century. nih.gov This revival was driven by the discovery of naturally occurring phenanthridine alkaloids and new research highlighting the antiparasitic and antitumor properties of this class of compounds. nih.govtitech.ac.jp

Today, phenanthridine derivatives are a major focus in several areas of scientific research. numberanalytics.com Their unique, rigid, and planar structure makes them ideal candidates for DNA intercalation, a mechanism central to their use as anticancer and antimicrobial agents. beilstein-journals.orgontosight.ai Beyond medicine, their distinct electronic and optical properties are being harnessed in materials science for the development of organic electronics and fluorescent probes. numberanalytics.comnih.gov The ongoing development of novel and more efficient synthetic methods continues to expand the accessibility and variety of phenanthridine derivatives for research. titech.ac.jpmdpi.comresearchgate.net

Table 1: Key Milestones in Phenanthridine Research

| Year | Milestone | Significance | Reference(s) |

|---|---|---|---|

| 1889 | Discovery of the phenanthridine skeleton | First identification of the core heterocyclic structure. | electronicsandbooks.com |

| Early 20th Century | First synthesis of phenanthridine | Opened the field of phenanthridine chemistry. | numberanalytics.com |

| 1931 | Systematic study for therapeutic interest begins | Marked the start of medicinal chemistry applications for the class. | electronicsandbooks.com |

| 1938 | Discovery of trypanocidal activity | Established phenanthridines as important antiparasitic agents. | electronicsandbooks.com |

| 1960s-Present | Use of Ethidium Bromide | Became a standard tool in molecular biology for nucleic acid visualization. | beilstein-journals.org |

| c. 2000 | Resurgence in research interest | Driven by discovery of new alkaloids and antitumor/antiparasitic studies. | nih.gov |

| 21st Century | Diversification of applications | Expansion into materials science, organic electronics, and advanced probes. | numberanalytics.comontosight.airesearchgate.net |

Overview of Primary Research Thrusts for 6-Phenylphenanthridin-3-amine

While extensive research has been conducted on the broader phenanthridine family, studies focusing specifically on this compound are less prevalent. However, based on the known applications of its structural analogues, the primary research interests in this compound can be understood as a foundational building block for creating more complex functional molecules. The key structural features—the phenanthridine core, the 6-phenyl group, and the 3-amine group—dictate its potential research applications.

The primary research thrusts for this compound are centered on its use as a scaffold in medicinal chemistry and as a precursor for functional materials.

Medicinal Chemistry Scaffold: The phenanthridine core is a well-established pharmacophore known for its ability to intercalate with DNA. beilstein-journals.org The 6-phenyl substituent can enhance this binding and influence the electronic properties of the molecule. researchgate.net The 3-amine group serves as a crucial synthetic handle. Researchers can modify this amine to introduce various side chains or functional groups to modulate biological activity, improve selectivity for specific biological targets, or alter pharmacokinetic properties. Derivatives are investigated for potential anticancer, antiparasitic, and antimicrobial activities. nih.govontosight.airesearchgate.net

Precursor for Fluorescent Probes and Dyes: Phenanthridine derivatives are known for their fluorescent properties. nih.govsolubilityofthings.com The this compound framework is a potential starting point for developing novel fluorescent probes. The amine group can be functionalized to create sensors that respond to specific analytes, ions, or biological microenvironments, often with a detectable change in fluorescence. solubilityofthings.comcore.ac.uk Such probes are valuable in bioimaging and diagnostics. solubilityofthings.com

Component for Materials Science: The rigid, aromatic structure of this compound makes it an interesting candidate for the synthesis of materials with specific optoelectronic properties. numberanalytics.com By incorporating this unit into larger polymeric or molecular structures, researchers can explore applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. numberanalytics.comresearchgate.net The amine functionality again provides a convenient point of attachment for polymerization or integration into larger systems. researchgate.net

Table 2: Potential Research Applications of this compound

| Research Area | Role of this compound | Key Structural Features Utilized | Potential End-Product | Reference(s) for Analogue Applications |

|---|---|---|---|---|

| Medicinal Chemistry | Synthetic scaffold | Phenanthridine core, 3-amine group | Novel anticancer or antimicrobial drugs | beilstein-journals.orgontosight.airesearchgate.net |

| Fluorescent Probes | Precursor molecule | Phenanthridine core, 3-amine group | Bioimaging agents, chemical sensors | nih.govsolubilityofthings.com |

| Materials Science | Building block | Aromatic system, 3-amine group | Components for organic electronics (OLEDs) | numberanalytics.comresearchgate.net |

Spectroscopic and Advanced Characterization of 6 Phenylphenanthridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the precise molecular structure of 6-Phenylphenanthridin-3-amine in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the phenanthridine (B189435) core and the pendant phenyl group would appear as distinct multiplets, with their specific chemical shifts influenced by the electron-donating amino group and the anisotropic effects of the fused aromatic rings. The protons ortho and meta to the amino group would likely appear at a higher field (lower ppm) compared to other protons on the phenanthridine system due to the shielding effect of the -NH₂ group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be characterized by numerous signals in the aromatic region (δ 110-160 ppm). The carbon atom directly attached to the amino group (C-3) is expected to be significantly shielded, appearing at a lower chemical shift. In contrast, the quaternary carbons of the fused ring system, including the C-6 atom attached to the phenyl group, would be found at the lower field end of the aromatic region.

While specific, experimentally verified spectral data for the parent compound is not widely published, analysis of closely related substituted phenanthridines confirms these expected patterns. gla.ac.uk

Table 1: Predicted NMR Spectral Features for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H | ~7.0 - 9.0 | Complex multiplets corresponding to aromatic protons. Protons near the -NH₂ group are expected to be upfield. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula.

For this compound (C₁₉H₁₄N₂), the theoretical exact mass of the neutral molecule is 270.1157 g/mol . In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the molecule would be observed as the protonated ion, [M+H]⁺. HRMS can differentiate this ion from other species that have the same nominal mass but a different elemental composition, providing unequivocal confirmation of the compound's identity.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

|---|

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within the this compound molecule. The extensive π-conjugated system of the phenanthridine core gives rise to strong absorptions in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are primarily due to π → π* transitions. The presence of the amino group, a strong auxochrome with a non-bonding electron pair, can lead to additional n → π* transitions.

The spectroscopic properties of this compound are closely related to its well-known derivative, Ethidium (B1194527) (3,8-diamino-5-ethyl-6-phenylphenanthridinium). In aqueous solution, Ethidium exhibits absorption maxima at 210 nm and 285 nm. nih.gov It is expected that this compound would display a similar absorption profile, characterized by intense peaks in the UV region. The position of these absorption bands can be influenced by solvent polarity and pH, as protonation of the amino group or the heterocyclic nitrogen can alter the electronic structure of the chromophore. nih.gov

Table 3: Representative UV-Vis Absorption Data for the Phenanthridine Core

| Compound Family | Typical λₘₐₓ (nm) | Associated Electronic Transitions |

|---|

Fluorescence Spectroscopy

The rigid, planar, and highly conjugated structure of the phenanthridine system endows many of its derivatives with fluorescent properties. Upon absorbing UV radiation, the molecule is promoted to an excited electronic state and can subsequently relax by emitting light, typically in the visible range.

The fluorescence of this compound is expected to be significant. Its derivative, Ethidium, is a classic example of a fluorescent intercalator; while its fluorescence in aqueous solution is modest, it intensifies nearly 20-fold upon binding to DNA. When excited by UV light, it emits a characteristic orange color with an emission maximum (λₑₘ) around 605 nm. nih.gov The parent amine, this compound, likely possesses intrinsic fluorescence, although the quantum yield and emission wavelength may differ. The electron-donating amino group at the C-3 position is expected to play a significant role in modulating these photophysical properties. nih.gov

Table 4: Representative Fluorescence Properties of the Phenanthridine Core

| Compound Family | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) |

|---|

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the absolute three-dimensional structure of a molecule in the solid state. For a crystalline sample of this compound, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles.

An XRD study would confirm the planarity of the fused phenanthridine ring system and determine the rotational angle of the C-6 phenyl group relative to this plane. Furthermore, it would reveal detailed information about the intermolecular interactions, such as hydrogen bonding involving the amino group and π-π stacking between the aromatic rings, which govern the crystal packing arrangement. This information is invaluable for understanding the solid-state properties of the material and for rational drug design if the molecule is intended for biological applications. nih.gov

Electron Microscopy Techniques (SEM, TEM, AFM)

Electron microscopy techniques are used to visualize the morphology and topography of materials at the micro- and nanoscale, rather than their molecular structure.

Scanning Electron Microscopy (SEM) could be used to study the morphology of crystalline or amorphous powders of this compound. It would provide high-resolution images of the particle shape, size distribution, and surface texture.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and could be used to observe the internal structure of nanomaterials or thin films composed of the compound. It is particularly useful for identifying crystalline domains and defects.

Atomic Force Microscopy (AFM) is a scanning probe technique that maps surface topography with sub-nanometer resolution. AFM could be used to image thin films of this compound deposited on a substrate, revealing details about film roughness, grain structure, and the presence of self-assembled monolayers.

Specialized Spectroscopic and Physical Methods

While less commonly applied to simple organic molecules, certain specialized techniques could provide further insight under specific circumstances.

X-ray Absorption Fine Structure (XAFS): This technique provides information on the local geometric and/or electronic structure around a specific element. lehigh.eduresearchgate.net XAFS is not typically used for a molecule like this compound itself but would become relevant if the compound were used as a ligand to form a complex with a metal ion. In that context, XAFS could probe the coordination environment around the metal center.

Mössbauer Spectroscopy: This is a highly specific technique that probes the nuclear energy levels of certain isotopes, most notably ⁵⁷Fe. wikipedia.orgmst.edu Therefore, Mössbauer spectroscopy would be irrelevant for characterizing this compound alone. However, if the molecule were incorporated into an iron-containing complex, for instance by coordinating to an iron center through its nitrogen atoms, this technique would be invaluable for determining the oxidation state, spin state, and coordination geometry of the iron. researchgate.net

Optical Tweezers: Optical tweezers are instruments that use a highly focused laser beam to trap and manipulate microscopic or nanoscopic dielectric objects, such as beads or biological cells. nih.govyoutube.com They are a tool for measuring minute forces (on the piconewton scale) and are not a spectroscopic method for characterizing the chemical structure or properties of a molecule like this compound. wiley.comnih.govfrontiersin.org

Computational and Theoretical Investigations of 6 Phenylphenanthridin 3 Amine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and properties of a molecule. Such studies can determine optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential maps. For phenanthridine (B189435) analogues, DFT has been used to study substituent effects on their electrochemical properties. sdu.dksdu.dk However, no specific DFT studies detailing the structural and electronic parameters of 6-Phenylphenanthridin-3-amine have been published.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. While various phenanthridine derivatives have been the subject of docking studies to explore their interactions with biological targets like DNA or specific enzymes, nih.govnih.gov there is no available research detailing the molecular docking simulations of this compound with any specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including conformational changes and interactions with its environment, such as a protein receptor or a solvent. MD simulations are often used to refine the results of molecular docking and assess the stability of a ligand-protein complex. A literature search did not yield any studies that have performed molecular dynamics simulations on this compound.

Ligand-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to exert a specific biological activity. This model can then be used to screen large databases for new potential lead compounds. While this technique has been applied to identify inhibitors for various biological targets, scispace.com no ligand-based pharmacophore models derived from or used to evaluate this compound have been reported.

Mechanistic and Kinetic Studies (Computational)

Detailed computational investigations into the reaction mechanisms and kinetics involving this compound are not available in the reviewed scientific literature. Such studies would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to model reaction pathways, calculate activation energies, and determine reaction rate constants. This type of analysis provides crucial insights into the reactivity of the compound and the formation of potential products or intermediates. However, no specific research articles presenting this information for this compound have been identified.

No data available for this section.

In Silico Prediction of Spectroscopic Signatures

The in-silico prediction of spectroscopic signatures for this compound, which would involve theoretical calculations of spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), has not been reported in the available literature. These computational methods are instrumental in complementing experimental data, aiding in the structural elucidation of molecules, and interpreting experimental spectroscopic results. Theoretical spectroscopic data can be invaluable for identifying unknown compounds and understanding their electronic structure. Despite the utility of such studies, no publications containing these specific computational predictions for this compound were found.

No data available for this section.

Biological Activity and Mechanistic Insights of 6 Phenylphenanthridin 3 Amine

Nucleic Acid Interactions

The planar aromatic structure of 6-Phenylphenanthridin-3-amine is characteristic of molecules that can interact with DNA, primarily through intercalation. This mode of binding has significant implications for various cellular processes.

The interaction of this compound with DNA is predicated on its ability to insert its planar phenanthridine (B189435) ring system between the base pairs of the DNA double helix. This intercalation is a dynamic process governed by thermodynamic principles. While specific thermodynamic data for this compound is not extensively available, the study of structurally similar compounds provides valuable insights.

A closely related compound, 3,8-diamino-6-phenylphenanthridine (DAPP), which features an additional amino group, has been shown to have a high affinity for plasmid DNA. This affinity was quantified with a dissociation constant (Kd) of 2.29 x 10⁻⁷ M, indicating a strong binding interaction nih.gov. The binding of such molecules is often a rapid, diffusion-controlled process followed by the slower intercalation event itself nih.gov.

The thermodynamics of DNA intercalation by phenanthridine derivatives, such as the well-studied ethidium (B1194527) bromide, are typically driven by a favorable negative enthalpy change (ΔH) and a positive entropy change (ΔS). The negative enthalpy change results from the stabilizing stacking interactions between the intercalator and the DNA base pairs. The positive entropy change is often attributed to the release of bound water molecules from both the DNA and the ligand upon binding.

Table 1: DNA Binding Affinity of a Structurally Related Compound

| Compound | DNA Type | Binding Parameter | Value |

|---|---|---|---|

| 3,8-diamino-6-phenylphenanthridine (DAPP) | Plasmid DNA | Dissociation Constant (Kd) | 2.29 x 10⁻⁷ M nih.gov |

DNA intercalators can exhibit a degree of sequence selectivity, preferentially binding to certain nucleotide sequences over others. This selectivity is often dictated by the specific chemical features of the intercalating molecule and the local DNA microenvironment. For some aromatic diamidines, a preference for binding to sequences rich in adenine-thymine (A-T) base pairs has been observed nih.gov. This preference is attributed to the narrower minor groove of A-T rich regions, which can better accommodate the binding of small molecules nih.gov. The precise sequence selectivity of this compound has not been definitively established in the available literature. Techniques such as DNA footprinting could be employed to elucidate these specific binding sites.

The structural consequences of intercalation are significant and well-documented. The insertion of the planar molecule between base pairs causes a localized unwinding of the DNA helix, leading to an increase in the distance between the adjacent base pairs to accommodate the intercalator. This distortion can interfere with the binding of DNA-processing enzymes, such as DNA and RNA polymerases, thereby affecting fundamental cellular processes like replication and transcription nih.govheraldopenaccess.us.

Topoisomerase Enzyme Modulation

Topoisomerases are essential enzymes that resolve topological problems in DNA by transiently cleaving and religating the DNA strands. Due to their critical role in cell proliferation, they are important targets for anti-cancer drugs.

Phenanthridine derivatives have been shown to inhibit the activity of both type I and type II topoisomerases. For instance, the benzophenanthridine alkaloids nitidine and fagaronine are effective inhibitors of topoisomerase I, acting at micromolar concentrations nih.gov. These compounds have also been observed to moderately inhibit topoisomerase II, although at higher concentrations nih.gov.

Table 2: Topoisomerase Inhibitory Activity of Related Compounds

| Compound | Enzyme | Activity | Concentration/IC50 |

|---|---|---|---|

| Nitidine | Topoisomerase I | Inhibition | 0.15-0.3 µM nih.gov |

| Fagaronine | Topoisomerase I | Inhibition | 0.15-0.3 µM nih.gov |

| Nitidine | Topoisomerase II | Moderate Inhibition | ~40 µM nih.gov |

| Fagaronine | Topoisomerase II | Moderate Inhibition | ~40 µM nih.gov |

| Benzofuroquinolinedione (8d) | Topoisomerase I | Inhibition | 42.0 µM nih.gov |

| Benzofuroquinolinedione (8i) | Topoisomerase I | Inhibition | 64.3 µM nih.gov |

| Benzofuroquinolinedione (8d) | Topoisomerase II | Inhibition | 1.19 µM nih.gov |

| Benzofuroquinolinedione (8i) | Topoisomerase II | Inhibition | 0.68 µM nih.gov |

Topoisomerase inhibitors can be broadly classified into two categories based on their mechanism of action: poisons and suppressors. Topoisomerase poisons, such as camptothecin for topoisomerase I and etoposide for topoisomerase II, act by stabilizing the covalent enzyme-DNA intermediate, known as the cleavage complex. This trapping of the complex prevents the religation of the DNA strand, leading to the accumulation of DNA strand breaks, which are cytotoxic.

In contrast, topoisomerase suppressors, or catalytic inhibitors, interfere with the enzyme's catalytic cycle without trapping the cleavage complex. They might, for example, prevent the binding of the enzyme to DNA or inhibit the cleavage step.

Given that this compound is a DNA intercalator, it is highly probable that its mechanism of topoisomerase inhibition is that of a topoisomerase poison. By intercalating into the DNA at the site of enzyme action, it can physically block the religation step, thus stabilizing the cleavage complex. This mechanism is common for many DNA intercalating agents that also act as topoisomerase inhibitors.

Other Enzyme Inhibition Mechanisms

Beyond their effects on topoisomerases, some phenanthridine derivatives have been found to interact with other enzyme systems. For example, certain cytostatically active 6-aminobenzo[c]phenanthridines have been shown to inhibit various isoforms of the cytochrome P450 (CYP) enzyme system in human hepatic microsomes nih.gov. Specifically, moderate inhibitory interactions were observed with CYP1A2, CYP2C9, CYP2D6, and CYP3A4 nih.gov.

Viral Enzyme Inhibition (e.g., HIV-1 Protease)

While direct experimental studies on the inhibitory activity of this compound against HIV-1 protease are not extensively documented in the reviewed literature, molecular docking simulations have provided insights into the potential binding of phenanthridine derivatives to this viral enzyme. These computational studies suggest that phenanthridine compounds may exert an inhibitory effect by restricting the substrate's access to the active site of the HIV-1 protease researchgate.net. The development of potent HIV-1 protease inhibitors is a critical area of research in the management of HIV/AIDS nih.govfrontiersin.orgnih.govsemanticscholar.orgmdpi.com. The mechanism of action of these inhibitors often involves binding to the active site of the enzyme, preventing the cleavage of viral polyproteins, which is a crucial step in the viral maturation process frontiersin.orgmdpi.com.

Decarboxylase Inhibition (e.g., DOPA Decarboxylase)

There is currently a lack of specific research data on the direct inhibitory effects of this compound on DOPA decarboxylase. DOPA decarboxylase inhibitors are a class of drugs used in the treatment of Parkinson's disease to prevent the peripheral conversion of L-DOPA to dopamine, thereby increasing its bioavailability in the central nervous system nih.govnih.govdrugbank.com. The development of new DOPA decarboxylase inhibitors is an ongoing area of medicinal chemistry research nih.gov.

Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibition

The phenanthridine core structure is a key feature in some inhibitors of Poly(ADP-ribose) Polymerase (PARP) and tankyrases. While direct studies on this compound are limited, related compounds with a phenanthridinone scaffold have been developed as PARP inhibitors. These inhibitors typically function by competing with the endogenous substrate, NAD+, thereby disrupting the process of PARylation which is involved in cellular processes like DNA repair. The inhibition of PARP is a therapeutic strategy in cancer treatment.

For instance, a new series of phenanthridinone-based PARP inhibitors have been developed using in silico methods, leading to the design of inhibitors with novel structures that can interact with specific amino acid residues of the PARP enzyme.

Matrix Metalloproteinase (MMP) Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The phenanthridine scaffold has been identified as a promising framework for the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. A study focused on the design and synthesis of three novel 3,8-disubstituted-6-phenyl phenanthridine derivatives demonstrated their potential as DPP-IV inhibitors. In vitro biological testing revealed that these compounds exhibit DPP-IV inhibitory activity. For example, one of the synthesized compounds showed a 45.4% inhibition at a concentration of 100 μM google.com.

Further research into phenanthridine sulfonamide derivatives has also shown their potential as DPP-IV inhibitors. In one study, a series of these derivatives displayed a range of in vitro DPP-IV inhibitory activities.

| Compound | % Inhibition at 100 µM | IC50 (µM) |

|---|---|---|

| 3d (ortho-fluoro moiety) | 46% | Not Reported |

| Other derivatives (3a-3l) | 10% - 46% | Not Reported |

| 3b (from another study) | 41.7% at 10 µM | 23.9 |

Table 1: In vitro DPP-IV inhibitory activity of selected phenanthridine sulfonamide derivatives. researchgate.netnih.gov

Quantum-Polarized Ligand Docking (QPLD) studies have shown that these phenanthridine derivatives can fit into the binding site of the DPP-IV enzyme. They are predicted to form hydrogen bonds with key amino acid residues such as Lys554, Trp629, and Tyr631, and also engage in charge transfer interactions with the aromatic rings of Tyr547 and Tyr666 google.com.

TOPK Pathway Modulation

Specific research on the modulation of the T-LAK cell-originated protein kinase (TOPK) pathway by this compound is not currently available in the scientific literature. The TOPK pathway is implicated in various cellular processes, including cell proliferation, and is considered a potential therapeutic target in cancer researchgate.netnih.gov. The signaling cascade of this pathway involves multiple protein kinases and is a subject of ongoing research for the development of targeted cancer therapies.

Protein-Ligand Binding Interactions (Non-Enzymatic)

Phenanthridine derivatives have been shown to engage in non-enzymatic protein-ligand binding interactions. One study explored phenanthridine-pyrene conjugates as fluorescent probes and found that a conjugate with a longer, more flexible linker exhibited micromolar and submicromolar binding affinity for an inactivated mutant of the dipeptidyl peptidase enzyme E451A nih.gov. This binding was characterized as an endothermic and entropically driven event, suggesting a significant role for the hydrophobic pyrene subunit in the interaction nih.gov.

Furthermore, the planar aromatic structure of the phenanthridine core allows for intercalation into DNA, a well-documented non-enzymatic binding interaction nih.gov. This property is a key aspect of the biological activity of many phenanthridine-based compounds.

Interaction with Cellular Pathways (e.g., Oxidative Stress Response)

Current scientific literature does not provide specific details regarding the direct interaction of this compound with cellular pathways such as the oxidative stress response. Extensive database searches did not yield studies focused on the effects of this particular compound on the induction or mitigation of oxidative stress, nor its broader impact on associated signaling cascades. Research has yet to elucidate whether this compound modulates key components of the oxidative stress response, such as the activation of transcription factors like Nrf2, or the expression of antioxidant enzymes. Therefore, the precise role, if any, of this compound in cellular pathway modulation remains an area for future investigation.

Investigation of Chemosensory Mechanisms in Biological Systems

There is a lack of available scientific research into the chemosensory mechanisms related to this compound. Investigations into its potential effects on biological systems, such as taste or olfactory receptors, have not been reported in the accessible literature. Consequently, its profile as a potential tastant, odorant, or modulator of chemosensory signaling pathways is currently uncharacterized. Further research is required to determine if this compound interacts with sensory receptors or neurons involved in the perception of chemical cues.

Applications of 6 Phenylphenanthridin 3 Amine in Research and Materials Science

Development of Fluorescent Probes and Biosensors

The inherent fluorescence of the phenanthridine (B189435) ring system is a key feature exploited in the design of probes and biosensors. The large aromatic surface allows for interactions like π–π stacking with biological macromolecules, which can modulate the compound's fluorescence properties. researchgate.net This "light-up" or "light-off" response upon binding to a target is the fundamental principle behind its use in various sensing applications.

The phenanthridine family of compounds, to which 6-Phenylphenanthridin-3-amine belongs, is well-known for its ability to interact with nucleic acids. The planar structure of the phenanthridine core allows it to insert between the base pairs of double-stranded DNA, a process known as intercalation. nih.govclinisciences.com This interaction is the basis for its application as a nucleic acid stain. A notable example from this family is Ethidium (B1194527) Bromide, a widely used dye for visualizing DNA in molecular biology laboratories. clinisciences.com When it binds to DNA, its fluorescence intensity increases significantly, allowing for easy detection under UV light. clinisciences.com

Research into novel phenanthridine derivatives continues to expand their utility. For instance, phenanthridine–pyrene conjugates have been developed as fluorescent probes for both DNA and RNA. researchgate.netnih.gov These molecules leverage the large aromatic surfaces of both the phenanthridine and pyrene moieties to bind to polynucleotides, which can be observed through changes in their spectroscopic properties. nih.gov The development of such probes is crucial for applications in real-time imaging of nucleic acids in living cells, aiding in the study of gene expression and other cellular processes. rsc.org

Derivatives of the phenanthridine scaffold are frequently evaluated for their biological activity using cell-based assays, which are critical tools in drug discovery. bioivt.comnews-medical.net These assays measure various cellular parameters to determine the effects of a compound on cell health, including viability, proliferation, and cytotoxicity. aatbio.com

For example, the cytotoxic activities of several novel phenanthridine derivatives have been evaluated against various human cancer cell lines using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay. nih.govnih.gov This colorimetric assay quantifies the metabolic activity of cells, which is an indicator of cell viability. researchgate.net In such studies, compounds that inhibit cell proliferation show a lower metabolic activity, which is reflected in the assay's readout. The ability to systematically test derivatives allows researchers to identify potent compounds that could serve as leads for new anticancer agents. nih.govnih.govnih.gov These cell-based studies are essential for understanding the mechanisms of action, such as the induction of apoptosis or cell cycle arrest. news-medical.netnih.gov

The fluorescence properties of phenanthridine derivatives make them suitable for use as advanced bioimaging agents. These probes can be designed to localize within specific cellular compartments or to respond to changes in the cellular environment, providing valuable insights into biological processes. researchgate.net

Confocal microscopy studies have demonstrated that certain phenanthridine-pyrene conjugates can enter HeLa cells and accumulate in the cell membrane, allowing for visualization. researchgate.net Furthermore, phenanthridine-based sensors have been developed for imaging specific analytes within living cells. For example, a ratiometric fluorescence sensor functionalized with a pyridine moiety was successfully used for the visual monitoring of Hg²⁺ ions in living bacterial cells through bioimaging. The development of such probes that can function within the complex environment of a living cell is a significant area of research, with potential applications in diagnostics and understanding disease pathology. chemrxiv.org

Chemosensing Agents for Ion Detection

The this compound scaffold can be chemically modified to create chemosensors that selectively bind to specific ions. By incorporating specific ion-binding groups (ionophores) into the phenanthridine structure, researchers can develop sensors that signal the presence of a target ion through a change in fluorescence or color.

Phenanthridine-based chemosensors have demonstrated high selectivity and sensitivity for various environmentally and biologically important metal cations. These sensors often work by forming a complex with the metal ion, which alters the electronic properties of the fluorophore and results in a detectable change in the optical signal.

A novel phenanthridine-based multifunctional chemosensor was synthesized and shown to exhibit dual-sensing behavior for Thorium (Th⁴⁺) and Mercury (Hg²⁺) ions in aqueous acetonitrile. nih.gov This sensor displayed a rapid response and remarkably low detection limits of 125.5 pM for Th⁴⁺ and 1.94 nM for Hg²⁺. nih.gov Another study detailed a phenanthridine sensor functionalized with a pyridine moiety for the selective recognition of Hg²⁺ ions, which could be detected at concentrations as low as 49.87 nM.

Similarly, fluorescent probes based on phenanthro-imidazole derivatives have been developed for the trace detection of Copper (Cu²⁺) ions. nih.gov One such probe demonstrated sensitive fluorescence quenching upon binding with Cu²⁺ and had a projected detection limit of 2.77 x 10⁻⁸ M (1.77 ppb). nih.gov Furthermore, a family of 7-amino-phenanthridin-6-one derivatives, which are structurally related to the subject compound, were found to selectively chelate iron (Fe²⁺) and copper (Cu²⁺) ions, with some derivatives also chelating mercury (Hg²⁺). researchgate.net

The table below summarizes the performance of various phenanthridine-based chemosensors for metal cation detection.

| Target Ion | Sensor Type | Detection Method | Limit of Detection (LOD) | Solvent System |

| Th(IV) | Phenanthridine-based multifunctional chemosensor | Fluorescence | 125.5 pM | Aqueous Acetonitrile |

| Hg(II) | Phenanthridine-based multifunctional chemosensor | Fluorescence | 1.94 nM | Aqueous Acetonitrile |

| Hg(II) | Pyridine-functionalized phenanthridine | Ratiometric Fluorescence | 49.87 nM | Acetonitrile/Water |

| Cu(II) | Phenanthro-imidazole derivative | Fluorescence Quenching | 2.77 x 10⁻⁸ M | Aqueous Solution |

| Fe(II) | 7-Amino-phenanthridin-6-one derivative | Chelation | Not Specified | Not Specified |

This table is generated based on data from multiple sources for illustrative purposes. nih.govnih.govresearchgate.net

In addition to cation detection, the phenanthridine scaffold has been utilized to develop probes for anions. The design principles are similar, involving the incorporation of a recognition site that can selectively bind to the target anion, leading to a measurable optical response.

A novel fluorescent chemosensor based on a phenanthridine structure was developed for the selective and rapid detection of the hypochlorite (B82951) ion (OCl⁻). The probe exhibited a distinct change in its fluorescence spectrum upon interaction with hypochlorite, with a calculated limit of detection of 8 nM. The practical utility of this sensor was demonstrated through its application in test paper analysis and the detection of OCl⁻ in various water samples, highlighting its potential for environmental monitoring.

Optoelectronic Material Science

The field of optoelectronics relies heavily on the development of new materials that can efficiently convert electricity into light and vice versa. Organic compounds have emerged as promising candidates for these applications due to their tunable properties, flexibility, and potential for lower-cost manufacturing.

Components for Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Charge Transport Materials

Efficient charge transport is crucial for the optimal performance of organic electronic devices. Hole transport materials and electron transport materials facilitate the movement of charge carriers (holes and electrons) from the electrodes to the emissive layer, where they recombine to produce light. The ideal charge transport material possesses high charge carrier mobility and appropriate energy levels (HOMO and LUMO) to ensure efficient injection and transport. Currently, there is a lack of specific studies focusing on the synthesis and characterization of this compound as a dedicated hole or electron transport material.

Catalytic Applications

In the field of catalysis, organic molecules are often explored as ligands for metal catalysts or as organocatalysts themselves. The structural features of a molecule, such as the presence of nitrogen atoms, can make it a good candidate for coordinating with metal centers and influencing the catalytic activity and selectivity of a reaction. Despite the potential for phenanthridine derivatives to act as ligands or catalysts, dedicated research on the catalytic applications of this compound is not prominent in the existing body of scientific work.

Structure Activity Relationship Sar Studies of 6 Phenylphenanthridin 3 Amine

Influence of Substituent Modification on Biological and Material Properties

The biological activity and material characteristics of the 6-phenylphenanthridin-3-amine scaffold are highly sensitive to the nature and position of its substituents. Modifications can be made to the phenanthridine (B189435) ring system, the 3-amino group, and the 6-phenyl ring, with each change potentially leading to significant shifts in function.

The amino group at the 3-position is a critical determinant of biological activity, often serving as a key interaction point with biological targets. For instance, in related phenanthridine compounds like ethidium (B1194527), the amino substituents are crucial for DNA binding; the removal of these groups can lead to a significant decrease in binding affinity. core.ac.uk The 3-amino group can act as a hydrogen bond donor, a common and vital interaction in enzyme inhibitor binding. mdpi.com Furthermore, this amine can serve as a chemical handle for introducing a variety of substituents, such as amide functionalities or Michael acceptors, to modulate activity or confer covalent binding capabilities. nih.govnih.gov

Substituents on the 6-phenyl ring also play a pivotal role in modulating activity. The electronic properties and size of these substituents can influence how the molecule fits into a binding pocket and interacts with its target. For example, in studies of other bioactive aromatic compounds, the introduction of a nitro group (NO2) was found to increase activity, while other groups decreased it. nih.gov The position of the substituent on the phenyl ring is also critical, with para-substituted analogs often showing higher potency than their ortho- or meta-isomers. nih.gov

Modifications to the core phenanthridine structure itself can also fine-tune its properties. Adding electron-withdrawing or electron-donating groups can alter the electronic distribution of the aromatic system, affecting both its interaction with biological targets and its photophysical properties, such as fluorescence. core.ac.uk

The following interactive table summarizes the predicted influence of various substituent modifications on the hypothetical kinase inhibitory activity of this compound, based on established SAR principles. nih.govnih.govrsc.org

| Modification Site | Substituent (R) | Predicted Effect on Activity | Rationale |

| 6-Phenyl Ring (para-position) | -Cl, -F (Halogen) | Increase | Enhances binding through halogen bonding and favorable hydrophobic interactions. |

| 6-Phenyl Ring (para-position) | -OCH3 (Methoxy) | Variable | Can increase activity by acting as a hydrogen bond acceptor but may also introduce steric hindrance. |

| 6-Phenyl Ring (para-position) | -NO2 (Nitro) | Increase | Strong electron-withdrawing group that can enhance electrostatic interactions. |

| 3-Amino Group | Acylation (-NHCOR') | Decrease or Abolish | Blocks the crucial hydrogen bond donating capability of the amine. |

| Phenanthridine Core | -CH3 (Methyl) | Increase | Fills a small hydrophobic pocket in the binding site, increasing van der Waals interactions. |

| Phenanthridine Core | -OH (Hydroxy) | Increase | Can form an additional hydrogen bond with the target protein. |

Stereochemical and Conformational Effects on Activity

This specific conformation is critical for activity, as the molecule must adopt a shape that is complementary to the topography of its target's binding site. The rotation around the single bond connecting the phenyl and phenanthridine rings is restricted, meaning the molecule exists in a limited set of preferred conformations. The energy barrier to rotation can be influenced by substituents placed near the linkage, effectively locking the molecule into a more rigid conformation.

The implications of this conformational behavior are significant:

Binding Affinity: A conformation that presents the key interacting groups (like the 3-amino group and the aromatic rings) in an optimal spatial arrangement for binding will result in higher affinity and potency.

Selectivity: Different biological targets have uniquely shaped binding sites. A specific conformation of this compound might fit well into the binding site of one target but poorly into another, leading to target selectivity.

For instance, if the target is a protein kinase, the binding groove is often a narrow, defined space. The dihedral angle of the this compound derivative must allow the molecule to fit within this groove while placing the 3-amino group in the correct position to form hydrogen bonds with the kinase hinge region. A bulky substituent on the ortho-position of the phenyl ring could force a dihedral angle that prevents proper binding, thus abolishing activity.

| Conformational Feature | Influence on Activity |

| Dihedral Angle (Phenyl-Phenanthridine) | Determines the overall 3D shape and complementarity to the target binding site. |

| Rotational Freedom | Limited flexibility can pre-organize the molecule for binding, increasing affinity. |

| Steric Hindrance | Substituents near the phenyl-phenanthridine bond can lock the conformation, which may either enhance or reduce activity depending on the target. |

Quantitative Correlation of Structural Features with Functional Outcomes

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR study would involve synthesizing a library of analogs with systematic variations and correlating their measured activity with calculated physicochemical descriptors. frontiersin.org

The primary goal is to develop a predictive model that can forecast the activity of new, unsynthesized compounds. nih.gov This is typically achieved using a Hansch-type equation, which has the general form:

log(1/C) = k₁σ + k₂π + k₃Es + constant

Where:

C is the concentration required to produce a defined biological effect (e.g., IC₅₀).

σ (Sigma) is the Hammett constant, representing the electronic effect of a substituent on an aromatic ring. A positive coefficient (k₁) indicates that electron-withdrawing groups enhance activity.

π (Pi) is the hydrophobicity constant. A positive coefficient (k₂) suggests that increasing hydrophobicity favors activity, perhaps due to better membrane permeability or hydrophobic interactions at the target site.

Es is the Taft steric parameter. A negative coefficient (k₃) implies that bulky substituents are detrimental to activity, likely due to steric clashes within the binding site. researchgate.net

A hypothetical QSAR study on this compound derivatives targeting a specific kinase might yield the following data and resulting equation:

| Compound | Substituent (R) on Phenyl Ring | σ | π | Es | Observed log(1/IC₅₀) |

| 1 | H | 0.00 | 0.00 | 0.00 | 5.0 |

| 2 | 4-Cl | 0.23 | 0.71 | -0.97 | 5.8 |

| 3 | 4-CH₃ | -0.17 | 0.56 | -1.24 | 5.4 |

| 4 | 4-NO₂ | 0.78 | -0.28 | -2.52 | 6.1 |

| 5 | 4-OCH₃ | -0.27 | -0.02 | -0.55 | 5.2 |

From such data, a regression analysis might produce an equation like: log(1/IC₅₀) = 1.2(σ) + 0.5(π) - 0.4(Es) + 5.1

This model would quantitatively suggest that potent inhibitors should have strong electron-withdrawing groups (positive coefficient for σ) and moderate hydrophobicity (positive coefficient for π), while avoiding large, bulky substituents (negative coefficient for Es). researchgate.net Such models are invaluable for rationally guiding the design of next-generation compounds. frontiersin.org

Identification of Pharmacophore Models for Target Interaction

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dergipark.org.tr For this compound, a pharmacophore model can be developed based on its known interactions with a target, such as a protein kinase. nih.govnih.gov

Given the structure of this compound, a common pharmacophore model for its interaction with a kinase ATP-binding site would consist of several key features: nih.govnih.govimedpub.com

Hydrogen Bond Donor (HBD): The primary amine at the 3-position is a critical HBD, capable of forming a key hydrogen bond with the backbone of the kinase hinge region.

Hydrogen Bond Acceptor (HBA): The nitrogen atom (N-5) within the phenanthridine ring system can act as an HBA.

Aromatic/Hydrophobic Regions (HY/AR): The flat, extensive surface of the tricyclic phenanthridine core and the appended 6-phenyl ring provide essential hydrophobic and aromatic stacking interactions within the binding site.

These features can be mapped onto the molecular structure to create a 3D query for virtual screening of compound libraries, helping to identify novel and structurally diverse molecules that possess the same essential features and are therefore likely to bind to the same target. nih.govmdpi.com

The table below outlines a plausible pharmacophore model for a this compound-based kinase inhibitor.

| Pharmacophore Feature | Corresponding Molecular Moiety | Purpose in Target Interaction |

| Hydrogen Bond Donor (HBD) | 3-Amino group (-NH₂) | Anchors the ligand in the kinase hinge region. |

| Hydrogen Bond Acceptor (HBA) | Ring Nitrogen (N-5) | Forms additional hydrogen bonds with the target. |

| Aromatic Ring (AR1) | Phenanthridine core | Engages in π-π stacking interactions. |

| Hydrophobic Group (HY1) | 6-Phenyl ring | Occupies a hydrophobic pocket, increasing affinity and selectivity. |

This model serves as a powerful tool in drug discovery, translating the complex SAR data into a simple, usable model for the design and discovery of new therapeutic agents. imedpub.commdpi.com

Emerging Research Directions for 6 Phenylphenanthridin 3 Amine

Novel Synthetic Methodologies and Process Intensification

The synthesis of the phenanthridine (B189435) core is a mature field, yet the quest for more efficient, sustainable, and versatile methods continues to drive innovation. scilit.comnih.gov Traditional methods like the Pictet-Hubert reaction often suffer from low yields and harsh conditions. wikipedia.org Modern research is focused on developing novel synthetic strategies that offer improvements in terms of efficiency and environmental impact.

Recent advancements in synthetic organic chemistry are paving the way for more efficient routes to substituted phenanthridines. These include:

Palladium-catalyzed C-H functionalization: This approach allows for the direct arylation of benzylamines, providing a streamlined route to the phenanthridine skeleton. nih.gov

Photoredox catalysis: Visible-light-mediated reactions are emerging as a powerful tool for the synthesis of complex organic molecules, including 6-alkylated phenanthridines. nih.gov

Cascade reactions: Multi-step sequences that occur in a single pot, such as the base-promoted aerobic oxidation/homolytic aromatic substitution cascade, offer a more atom-economical approach to phenanthridine synthesis. researchgate.net

Process intensification (PI) is a key strategy in modern chemical manufacturing that aims to create smaller, cleaner, and more energy-efficient processes. rsc.org In the context of 6-Phenylphenanthridin-3-amine synthesis, PI could involve:

Continuous flow synthesis: Moving from batch to continuous flow reactors can offer better control over reaction parameters, improved safety, and higher throughput. frontiersin.org

Enabling technologies: The use of microwaves, ultrasound, or hydrodynamic cavitation can accelerate reaction rates and improve yields. unito.it

Multifunctional reactors: Combining reaction and separation steps in a single unit can lead to significant process simplification and cost reduction. mdpi.comresearchgate.net

The table below summarizes some novel synthetic approaches applicable to phenanthridine derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Palladium-Catalyzed C-H Functionalization | Direct formation of C-C bonds, high regioselectivity. nih.gov | Fewer synthetic steps, increased overall yield. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. nih.gov | Greener and more sustainable synthesis. |

| Cascade Reactions | Multiple bond-forming events in a single operation. researchgate.net | Reduced solvent waste and purification steps. |

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of reaction mechanisms at the molecular level is crucial for optimizing existing synthetic methods and designing new ones. For phenanthridine synthesis, mechanistic studies often focus on the intricate details of bond formation and the role of catalysts and intermediates.

Recent research has employed a combination of experimental and computational techniques to elucidate the mechanisms of phenanthridine formation. For example, studies on the photochemically-mediated cyclization of biaryl oximes have proposed the involvement of iminyl radical intermediates. nih.gov Density Functional Theory (DFT) calculations have been used to explore the mechanism of phenanthridine synthesis through the nitrogenation of 2-acetylbiphenyls in acidic solution. acs.org

Key areas for future mechanistic investigations related to this compound could include:

In-situ spectroscopic studies: Techniques like NMR and IR spectroscopy can be used to monitor reaction progress and identify transient intermediates.

Kinetic analysis: Detailed kinetic studies can provide insights into the rate-determining steps of a reaction and help in optimizing reaction conditions.

Computational modeling: High-level quantum chemical calculations can be used to map out reaction pathways, calculate activation energies, and predict the structures of transition states. arxiv.org

The following table highlights different mechanistic pathways investigated for phenanthridine synthesis.

| Mechanistic Pathway | Key Intermediates/Processes | Investigational Techniques |

| Radical Cyclization | Iminyl radicals, radical cations. nih.gov | Experimental (e.g., trapping experiments), Computational (DFT). |

| Metal-Mediated C-H Activation | Palladacycle intermediates. nih.gov | In-situ spectroscopy, X-ray crystallography of intermediates. |

| Aryne-Mediated Annulation | Benzyne intermediates. nih.gov | Trapping experiments with aryne scavengers. |

Refinement and Integration of Multiscale Computational Approaches

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the simulation of complex chemical processes. For this compound, multiscale computational approaches can provide valuable insights into its structure, properties, and interactions with biological targets.

At the quantum mechanical (QM) level, methods like Density Functional Theory (DFT) can be used to:

Calculate the electronic structure and properties of the molecule. chemrxiv.org

Predict spectroscopic data (e.g., NMR, UV-Vis spectra).

Investigate reaction mechanisms and predict reaction outcomes. acs.org

At the molecular mechanics (MM) level, classical force fields can be used to:

Perform molecular dynamics (MD) simulations to study the conformational dynamics of the molecule.

Model the interactions of this compound with biomolecules such as DNA or proteins. beilstein-journals.org

Predict binding affinities and identify potential binding sites.

The integration of QM and MM methods (QM/MM) can provide a more accurate description of systems where both electronic effects and environmental factors are important, such as enzyme-catalyzed reactions or the binding of a ligand to a receptor. beilstein-journals.org

The table below outlines the application of different computational approaches to the study of phenanthridine derivatives.

| Computational Approach | Information Obtained | Relevance to this compound |

| Quantum Mechanics (DFT) | Electronic properties, reaction energetics, spectroscopic predictions. chemrxiv.orgrsc.org | Understanding reactivity, predicting spectral signatures. |

| Molecular Dynamics (MD) | Conformational flexibility, interactions with solvent and biomolecules. beilstein-journals.org | Predicting behavior in biological environments. |

| Molecular Docking | Binding modes and affinities to biological targets. nih.govnih.gov | Identifying potential protein targets and designing new inhibitors. |

Identification of Undiscovered Biological Targets and Pathways

The phenanthridine scaffold is a well-known DNA intercalator, and many of its biological activities are attributed to this property. wikipedia.org However, recent research suggests that phenanthridine derivatives may have other, as-yet-undiscovered biological targets and mechanisms of action.

The search for novel biological targets for this compound could involve:

High-throughput screening (HTS): Screening large libraries of compounds against a wide range of biological assays can identify unexpected activities. nih.gov

Chemical proteomics: This approach uses chemical probes to identify the protein targets of a small molecule in a complex biological sample.

In silico target prediction: Computational methods can be used to predict potential protein targets based on the structure of the molecule. semanticscholar.org

A recent study identified a novel phenanthridine analogue as a chemical probe that disrupts the binding of DNA to ΔFosB homodimers and ΔFosB/JunD heterodimers, transcription factors implicated in drug addiction and depression. nih.govnih.gov This finding highlights the potential for phenanthridine derivatives to modulate protein-DNA interactions beyond simple intercalation.

The following table summarizes potential biological targets for phenanthridine derivatives beyond DNA intercalation.

| Potential Biological Target | Mechanism of Action | Therapeutic Area |

| Transcription Factors (e.g., ΔFosB) | Disruption of protein-DNA interactions. nih.govnih.gov | Neuroscience, Addiction. |

| Enzymes (e.g., Topoisomerases) | Inhibition of enzyme activity. researchgate.net | Oncology. |

| G-quadruplex DNA | Stabilization of G-quadruplex structures. mdpi.com | Oncology. |

Design of Multifunctional Materials and Probes

The unique photophysical properties of the phenanthridine core make it an attractive scaffold for the design of multifunctional materials and fluorescent probes. beilstein-journals.org The fluorescence of phenanthridine derivatives is often sensitive to their local environment, making them useful for sensing and imaging applications.

Recent research has focused on developing phenanthridine-based:

Fluorescent probes for ions and small molecules: A phenanthridine-based probe has been developed for the selective detection of hypochlorite (B82951) ions. rsc.org Another probe has shown selectivity for Th4+ ions. researchgate.netresearchgate.net

Probes for biomolecules: Phenanthridine-pyrene conjugates have been synthesized as fluorescent probes for DNA/RNA and proteins. nih.gov

Photocages: Phenanthridine derivatives are being explored as photoremovable protecting groups for the controlled release of biologically active agents. chemrxiv.org

The design of such materials often involves modifying the phenanthridine core with specific functional groups to tune its photophysical properties and introduce recognition elements for the target analyte.

The table below provides examples of phenanthridine-based functional materials and probes.

| Application | Design Strategy | Target Analyte/Process |

| Fluorescent Ion Sensor | Incorporation of a specific ionophore. rsc.orgresearchgate.netresearchgate.net | Hypochlorite, Thorium (IV). |

| Biomolecular Probe | Conjugation with another fluorophore or a recognition motif. nih.gov | DNA, RNA, Proteins. |

| Photocage | Introduction of a photolabile linker. chemrxiv.org | Controlled release of bioactive molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.